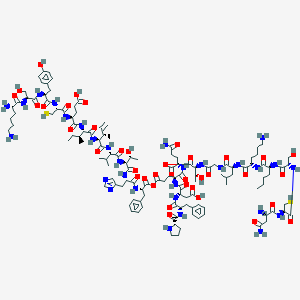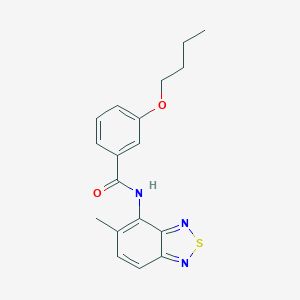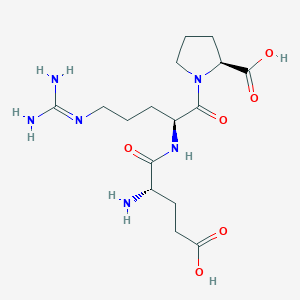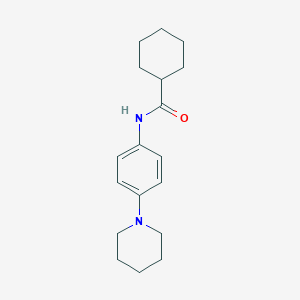
S-(3-Chloro-2-propenyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Chloro-2-propenyl)cysteine, commonly known as CP, is a natural amino acid derivative found in garlic. Garlic has been used for medicinal purposes for centuries, and the active ingredient responsible for its therapeutic effects is believed to be CP. CP has been extensively studied for its potential health benefits, including its anticancer, antioxidant, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of CP is not fully understood, but it is believed to work by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. CP has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can damage DNA and contribute to cancer development. CP has also been shown to activate various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CP can inhibit the activity of various enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase. CP has also been shown to activate various genes involved in cell cycle regulation and apoptosis, such as p53 and Bax.
Advantages and Limitations for Lab Experiments
One of the advantages of using CP in lab experiments is its relatively low cost and availability. CP can be synthesized from garlic extract using a variety of methods, and it is readily available from commercial sources. However, one of the limitations of using CP in lab experiments is its potential instability and variability. CP can degrade over time and under certain conditions, which can affect its activity and potency.
Future Directions
There are many potential future directions for research on CP. One area of interest is its potential as a chemopreventive agent, which could help prevent the development of cancer in high-risk populations. Another area of interest is its potential as a therapeutic agent for various diseases, such as cardiovascular disease and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of CP and its potential as a therapeutic agent.
Synthesis Methods
CP can be synthesized from garlic extract using a variety of methods, including acid hydrolysis, enzymatic hydrolysis, and chemical synthesis. The most common method involves enzymatic hydrolysis, which involves the use of an enzyme called alliinase to break down alliin, a precursor molecule found in garlic, into CP and other sulfur-containing compounds.
Scientific Research Applications
CP has been the subject of numerous scientific studies investigating its potential health benefits. One of the most promising areas of research is its anticancer properties. Studies have shown that CP can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. CP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its anticancer properties.
properties
CAS RN |
138876-21-8 |
|---|---|
Product Name |
S-(3-Chloro-2-propenyl)cysteine |
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
195.67 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(Z)-3-chloroprop-2-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H10ClNO2S/c7-2-1-3-11-4-5(8)6(9)10/h1-2,5H,3-4,8H2,(H,9,10)/b2-1-/t5-/m0/s1 |
InChI Key |
RUBNRLJEHIJVHG-ZONQLWFESA-N |
Isomeric SMILES |
C(/C=C\Cl)SC[C@@H](C(=O)O)N |
SMILES |
C(C=CCl)SCC(C(=O)O)N |
Canonical SMILES |
C(C=CCl)SCC(C(=O)O)N |
synonyms |
S-(3-chloro-2-propenyl)cysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
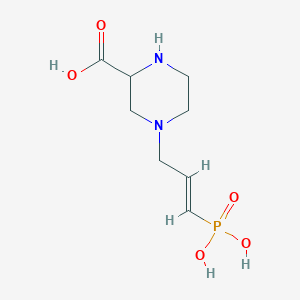
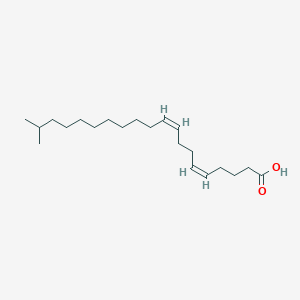
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)



